molecular formula C9H11NOS B13270417 4-(5-Ethylthiophen-2-yl)azetidin-2-one

4-(5-Ethylthiophen-2-yl)azetidin-2-one

Cat. No.: B13270417
M. Wt: 181.26 g/mol
InChI Key: FHDWTAOCHDKAHS-UHFFFAOYSA-N
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Description

4-(5-Ethylthiophen-2-yl)azetidin-2-one is a chemical compound with the molecular formula C₉H₁₁NOS. It is a member of the azetidinone family, which is characterized by a four-membered lactam ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Ethylthiophen-2-yl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-ethylthiophene-2-carboxylic acid with an amine to form an amide intermediate. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃) to yield the azetidinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(5-Ethylthiophen-2-yl)azetidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(5-Ethylthiophen-2-yl)azetidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Ethylthiophen-2-yl)azetidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or interacting with receptors. The azetidinone ring is known to mimic the structure of natural substrates, allowing it to bind to active sites of enzymes and inhibit their activity. This property is particularly useful in the design of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)azetidin-2-one
  • 3-(4-Fluorophenyl)-4-(4-methoxyphenyl)azetidin-2-one
  • 3-(Furan-2-yl)-4-(4-methoxyphenyl)azetidin-2-one

Uniqueness

4-(5-Ethylthiophen-2-yl)azetidin-2-one is unique due to the presence of the ethylthiophene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

4-(5-ethylthiophen-2-yl)azetidin-2-one

InChI

InChI=1S/C9H11NOS/c1-2-6-3-4-8(12-6)7-5-9(11)10-7/h3-4,7H,2,5H2,1H3,(H,10,11)

InChI Key

FHDWTAOCHDKAHS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C2CC(=O)N2

Origin of Product

United States

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